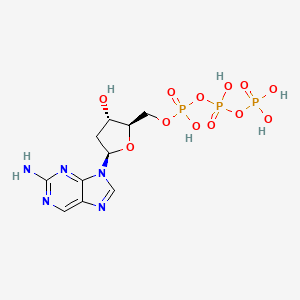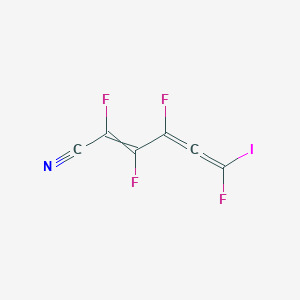![molecular formula C10H16N4 B14170929 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene CAS No. 37882-93-2](/img/structure/B14170929.png)
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene is a complex heterocyclic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with nitrogen atoms incorporated into the rings, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the specific conditions used .
Wissenschaftliche Forschungsanwendungen
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves its interaction with molecular targets through its nitrogen atoms and tricyclic structure. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its ability to bind to specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene can be compared with other similar heterocyclic compounds, such as:
1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane: Another nitrogen-containing tricyclic compound with different ring sizes and properties.
11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione: A compound with a similar tricyclic structure but different functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37882-93-2 |
|---|---|
Molekularformel |
C10H16N4 |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene |
InChI |
InChI=1S/C10H16N4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2 |
InChI-Schlüssel |
BWWASCXEWZAJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCN2N1CN3CC=CCN3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)


![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)

![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)


![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)


